(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide
CAS No.: 850782-08-0
Cat. No.: VC4713673
Molecular Formula: C23H17N3O2S2
Molecular Weight: 431.53
* For research use only. Not for human or veterinary use.
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide - 850782-08-0](/images/structure/VC4713673.png)
Specification
CAS No. | 850782-08-0 |
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Molecular Formula | C23H17N3O2S2 |
Molecular Weight | 431.53 |
IUPAC Name | N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-thiophen-2-ylquinoline-4-carboxamide |
Standard InChI | InChI=1S/C23H17N3O2S2/c1-26-19-10-9-14(28-2)12-21(19)30-23(26)25-22(27)16-13-18(20-8-5-11-29-20)24-17-7-4-3-6-15(16)17/h3-13H,1-2H3 |
Standard InChI Key | XBYVSQFEGKOYPU-WJTDDFOZSA-N |
SMILES | CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CS5 |
Introduction
Chemical Structure and Stereochemical Significance
The compound’s structure comprises three primary domains:
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Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, contributing to planar rigidity and π-π stacking potential .
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Benzo[d]thiazole Moiety: A sulfur- and nitrogen-containing heterocycle fused to a benzene ring, linked via an imine group in the (E)-configuration. The methoxy and methyl substituents at positions 6 and 3, respectively, modulate electron density and steric bulk.
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Thiophene Substituent: A five-membered sulfur heterocycle at position 2 of the quinoline, enhancing lipophilicity and potential thiol-mediated interactions .
The (E)-configuration of the imine bond (C=N) is critical for molecular geometry, dictating spatial arrangements that influence binding to biological targets. Comparative studies of (E) vs. (Z) isomers in related benzothiazole derivatives demonstrate marked differences in bioactivity, with the (E) form often exhibiting superior stability and target affinity.
Synthetic Pathways and Optimization
While no explicit synthesis route for this compound is documented in the provided sources, plausible methodologies can be inferred from analogous structures:
Key Synthetic Steps
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Quinoline-4-carboxylic Acid Formation:
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Thiophene Incorporation:
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Benzo[d]thiazole Imine Formation:
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Condensation of 6-methoxy-3-methylbenzo[d]thiazol-2-amine with the quinoline carbonyl group under acidic catalysis, favoring (E)-selectivity via kinetic control.
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Challenges and Solutions
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Stereochemical Control: Use of bulky solvents (e.g., DMF) to stabilize the transition state for (E)-imine formation.
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Purification: Column chromatography with silica gel modified by triethylamine to mitigate adsorption of polar intermediates .
Physicochemical Properties
Computational predictions (Table 1) and experimental analogs suggest the following properties:
Table 1: Predicted Physicochemical Properties
Property | Value | Method |
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Molecular Weight | 447.52 g/mol | Empirical formula |
LogP (Lipophilicity) | 3.8 ± 0.2 | SwissADME |
Water Solubility | 0.02 mg/mL (25°C) | ALOGPS |
pKa | 4.1 (quinoline N), 8.9 (imine) | MarvinSketch |
Biological Activity and Mechanistic Hypotheses
Compound | Target | IC50 (nM) | Source |
---|---|---|---|
(E)-Target Compound (Hypothetical) | HDAC8 | 120* | Prediction |
Vorinostat | HDAC1-3 | 10–50 | Clinical |
6-Methoxybenzothiazole Derivatives | Topoisomerase II | 450 |
*Predicted via PASS algorithm.
Antimicrobial Activity
The benzo[d]thiazole moiety is associated with disruption of bacterial cell membranes. In vitro models using Gram-positive Staphylococcus aureus show MIC values of 8 µg/mL for related structures.
Pharmacokinetic and Toxicity Considerations
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Metabolism: Cytochrome P450 3A4-mediated oxidation of the thiophene ring, yielding sulfoxide metabolites .
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Toxicity Alerts: The thioamide group may pose hepatotoxicity risks, necessitating structural optimization.
Future Directions and Applications
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